molecular formula C3H9NO2S B2849368 N-methylethane-1-sulfonamide CAS No. 6601-37-2

N-methylethane-1-sulfonamide

Cat. No.: B2849368
CAS No.: 6601-37-2
M. Wt: 123.17
InChI Key: QSPPRYLTQFCUCH-UHFFFAOYSA-N
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Description

N-Methylethane-1-sulfonamide ( 6601-37-2) is a sulfonamide compound with the molecular formula C3H9NO2S and a molecular weight of 123.17 . It is supplied with a stated purity for research applications. Sulfonamides are a significant class of synthetic compounds characterized by the presence of a sulfonyl group linked to an amine moiety . While early sulfonamide drugs are known for their antibacterial properties, non-antibiotic sulfonamide derivatives are important in various scientific fields . This particular compound serves as a valuable building block in chemical synthesis. Recent scientific literature highlights the utility of related N-methyl vinyl sulfonamides, which can be synthesized from precursors like 2-chloroethanesulfonyl chloride, in bioconjugation chemistry . These derivatives act as efficient thiol-Michael acceptors, demonstrating rapid reaction kinetics and superior stability under aqueous conditions compared to other common reagents like acrylates or maleimides . This makes this compound and its intermediates particularly useful for applications such as the on-resin macrocyclization of peptides, a technique used to enhance peptide stability against enzymatic degradation and improve functional potency . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S/c1-3-7(5,6)4-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPPRYLTQFCUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347140
Record name N-Methylethanesulfonamide
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Molecular Weight

123.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6601-37-2
Record name N-Methylethanesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylethane-1-sulfonamide
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Synthetic Methodologies for N Methylethane 1 Sulfonamide and Its Derivatives

Conventional Synthetic Routes for N-Methylethane-1-sulfonamide

The most common and direct method for the synthesis of this compound involves the reaction of an ethanesulfonyl chloride with methylamine (B109427). However, alternative strategies have also been developed to address specific synthetic challenges.

Reaction of Ethanesulfonyl Chloride with Methylamine

The classical and most widely employed method for synthesizing this compound is the reaction between ethanesulfonyl chloride and methylamine. prepchem.com This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A typical procedure involves the slow addition of an aqueous solution of methylamine to a stirred mixture of ethanesulfonyl chloride in a suitable solvent, such as chloroform. prepchem.com The use of a base, like sodium hydroxide (B78521) or pyridine (B92270), is common to drive the reaction to completion. cbijournal.com For instance, N-phenylbenzenesulfonamide has been synthesized by mixing the corresponding acid chloride and amine with 10% sodium hydroxide. cbijournal.com Similarly, the use of sodium carbonate as a base has been reported for the reaction between an aqueous solution of a primary amine and a sulfonyl chloride at room temperature. cbijournal.com Pyridine is another effective base, particularly at controlled temperatures of 0-25 °C, and has been used to achieve quantitative yields in the synthesis of related sulfonamides. cbijournal.com

Table 1: Reaction Conditions for the Synthesis of N-Alkylsulfonamides
Sulfonyl ChlorideAmineBaseSolventTemperatureYieldReference
Ethanesulfonyl ChlorideMethylamine10% NaOHChloroformRoom Temp.- prepchem.com
Benzenesulfonyl ChlorideAniline10% NaOH-Room Temp.- cbijournal.com
Aryl Sulfonyl ChloridePrimary AmineNa2CO3WaterRoom Temp.- cbijournal.com
Aryl Sulfonyl ChlorideAryl Primary AminePyridine-0-25 °C100% cbijournal.com

Alternative Amination Strategies

While the reaction with sulfonyl chlorides is prevalent, alternative amination strategies have been explored. These methods often aim to circumvent the use of moisture-sensitive and corrosive sulfonyl chlorides. One such approach involves the use of sodium sulfinates. A simple and effective method for the synthesis of sulfonamides has been developed through the NH4I-mediated reaction of sodium sulfinates and amines. d-nb.infonih.gov This method demonstrates good functional group tolerance for both aromatic and aliphatic amines. d-nb.info

Another strategy involves the in-situ generation of sulfonyl chlorides from thiols followed by reaction with an amine. organic-chemistry.org For example, the oxidation of thiols with N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride and water generates the sulfonyl chloride, which then reacts with an amine in the same pot to yield the sulfonamide. organic-chemistry.org

Synthesis of Chemically Modified this compound Derivatives

The core this compound structure can be readily modified at either the sulfonamide nitrogen or the ethane (B1197151) backbone, allowing for the creation of a vast library of derivatives with diverse properties.

Alkylation and Arylation Reactions on the Sulfonamide Nitrogen

The hydrogen on the sulfonamide nitrogen is acidic and can be replaced by various alkyl and aryl groups.

Alkylation: N-alkylation of sulfonamides can be achieved using various alkylating agents. A manganese-catalyzed N-alkylation of sulfonamides with alcohols has been reported, offering a green and efficient method. organic-chemistry.org This "borrowing hydrogen" methodology converts the alcohol into an alkylating agent, producing water as the only byproduct. organic-chemistry.org Ruthenium catalysts have also been employed for the N-alkylation of primary sulfonamides using this approach. organic-chemistry.org Another method involves the thermal alkylation of sulfonamides with trichloroacetimidates in refluxing toluene (B28343) without the need for additives. nih.gov

Arylation: N-arylation of sulfonamides is a key transformation in medicinal chemistry. Copper-catalyzed methods are common, such as the Chan-Lam coupling, which utilizes arylboronic acids in the presence of a copper salt and a base. nih.govchemrxiv.org A general and mild method for the N-arylation of sulfonamides on solid supports has been reported using copper acetate (B1210297) and triethylamine (B128534) at room temperature. nih.gov Nickel-catalyzed cross-coupling reactions have also been developed for the N-arylation of sulfonamides with (hetero)aryl chlorides. researchgate.net

Table 2: Catalytic Systems for N-Alkylation and N-Arylation of Sulfonamides
Reaction TypeCatalystReagentsKey FeaturesReference
N-AlkylationManganese DioxideAlcoholSolvent-free, air organic-chemistry.org
N-Alkylation[Ru(p-cymene)Cl2]2/diphosphineAlcoholBorrowing hydrogen organic-chemistry.org
N-AlkylationNoneTrichloroacetimidateThermal, no additives nih.gov
N-ArylationCopper AcetateArylboronic Acid, Et3NSolid-phase, mild nih.gov
N-Arylation(L)NiCl(o-tol)(Hetero)aryl ChloridePd-free researchgate.net

Functionalization of the Ethane Moiety

The ethane backbone of this compound provides another site for chemical modification.

Halogenation of the ethane chain can be achieved to introduce reactive handles for further transformations. For example, 2-bromo-N-methylethane-1-sulfonamide can be synthesized by the bromination of this compound using a suitable brominating agent. smolecule.com Similarly, 2-chloro-N-methylethane-1-sulfonamide can be prepared, which serves as a versatile intermediate. These halogenated derivatives can undergo nucleophilic substitution reactions to introduce a wide range of functional groups. smolecule.com

Furthermore, the ethane moiety can be part of a more complex ring system or be substituted with various functional groups through multi-step synthetic sequences. For instance, derivatives have been prepared where the ethane is substituted with an indole (B1671886) ring. molaid.com

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to building molecular complexity in a single step. frontiersin.org Sulfonamides, including this compound, can be incorporated as one of the components in various MCRs to generate diverse and complex molecules.

One example is the Ugi reaction, a four-component reaction involving an isocyanide, an amine, a carboxylic acid, and a carbonyl compound. mdpi.com By using a component that contains a sulfonamide moiety, complex piperazinone derivatives can be synthesized. mdpi.com Another example is the synthesis of ketenimine sulfonamide conjugates through a three-component reaction of a zwitterion (generated from dimethyl acetylenedicarboxylate), an aryl sulfonamide, and an isocyanide. nih.gov These reactions highlight the utility of sulfonamide building blocks in diversity-oriented synthesis. mdpi.com

Advanced Synthetic Techniques

Advanced synthetic methodologies offer innovative and efficient routes for the preparation of sulfonamides like this compound. These techniques often provide advantages in terms of environmental impact, atom economy, and reaction conditions over classical methods.

Electrochemical Synthesis Approaches for Sulfonamides

Electrochemical synthesis is an emerging alternative for preparing sulfonamides, valued for its cost-effectiveness and environmentally friendly characteristics. bohrium.com This approach utilizes electrons as a clean reagent, often avoiding the need for hazardous oxidants, catalysts, or harsh reaction conditions. bohrium.comnih.gov The versatility of electrosynthesis allows for the use of various starting materials and reaction pathways. bohrium.comresearchgate.net

One prominent method involves the direct, metal-free electrochemical synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.govthieme-connect.com In this process, the aromatic compound is first oxidized at the anode to form a radical cation. nih.govbeilstein-journals.org This intermediate is then attacked by an amidosulfinate, which is formed in situ from the reaction of the amine and SO₂. nih.govbeilstein-journals.org A second oxidation step followed by deprotonation yields the final sulfonamide product. beilstein-journals.org This dehydrogenative C-H functionalization protocol is highly convergent and atom-economical. nih.gov Boron-doped diamond (BDD) electrodes are often employed in a divided cell setup to enable this transformation selectively. nih.govbeilstein-journals.org

Another electrochemical strategy is the oxidative coupling of readily available thiols and amines. nih.gov This method is completely driven by electricity, requires no sacrificial reagents or catalysts, and can be completed rapidly. nih.gov The proposed mechanism involves the oxidation of the amine to a radical cation, which then reacts with a disulfide (formed from the thiol at the anode) to generate a sulfenamide (B3320178) intermediate. nih.gov Further oxidation leads to the desired sulfonamide, with hydrogen gas being the only byproduct. nih.gov

Different electrochemical approaches have been developed using various substrates. For instance, the electrochemical oxidation of compounds like urazoles or 1,2-dihydropyridazine-3,6-dione in the presence of arylsulfinic acids can produce sulfonamides. bohrium.comresearchgate.net The mechanism generally involves the electro-oxidation of the substrate to an activated form that then readily reacts with the sulfinic acid. bohrium.comresearchgate.net Similarly, N,N-dimethyl-1,4-benzenediamine derivatives can be synthesized by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids as nucleophiles. rsc.org

Table 1: Overview of Selected Electrochemical Sulfonamide Synthesis Methods

Starting Materials Key Reagents/Conditions Product Type Reference
(Hetero)arenes, SO₂, Amines Boron-Doped Diamond (BDD) Anode, Divided Cell, HFIP-MeCN Solvent Aryl Sulfonamides nih.gov
Thiols, Amines Carbon Anode, Iron Cathode, MeCN/HCl Solvent Alkyl/Aryl Sulfonamides nih.gov
Urazoles, Arylsulfinic Acids Electrochemical Oxidation N-Arylsulfonyl Urazoles bohrium.comresearchgate.net
4-Nitroso-N,N-dimethylaniline, Arylsulfinic Acids Aqueous Ethanol (pH 7.0) N,N-diarylsulfonyl derivatives rsc.org

Catalytic Pathways for N-Methylation of Amines

The synthesis of N-methylated sulfonamides, such as this compound, can be efficiently achieved through catalytic N-methylation of the corresponding primary sulfonamides. These methods often utilize methanol (B129727) as an inexpensive, low-toxicity, and readily available C1 source. researchgate.netacs.orgacs.org The reaction typically proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. organic-chemistry.orgresearchgate.netorganic-chemistry.org In this process, the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde intermediate, which then condenses with the amine or sulfonamide. The resulting imine is subsequently hydrogenated by the catalyst using the "borrowed" hydrogen, yielding the N-alkylated product and regenerating the catalyst. organic-chemistry.org

Various transition metal catalysts have been developed for this transformation, with complexes of iridium, ruthenium, and manganese being particularly effective. researchgate.netorganic-chemistry.orgbeilstein-journals.org

Iridium Catalysts: Iridium complexes, such as [Cp*IrCl₂]₂, are highly efficient for the N-alkylation of sulfonamides with alcohols. researchgate.netorganic-chemistry.org These reactions are typically performed in the presence of a strong base like potassium tert-butoxide (t-BuOK). organic-chemistry.org Researchers have also developed novel water-soluble dinuclear iridium catalysts that can perform N-methylation in water, enhancing the green credentials of the process. researchgate.net Other systems use N,O-functionalized N-heterocyclic carbene (NHC) ligands with iridium(I) complexes, which can selectively mono-methylate aromatic primary amines and sulfonamides. acs.orgcsic.es

Ruthenium Catalysts: Ruthenium complexes are also widely used. For example, [Ru(p-cymene)Cl₂]₂ with bidentate phosphine (B1218219) ligands can catalyze the alkylation of primary sulfonamides. organic-chemistry.org Other Ru(II) catalysts, like (DPEPhos)RuCl₂PPh₃, have been shown to be effective for N-methylation using a weak base such as cesium carbonate (Cs₂CO₃). acs.org

Manganese Catalysts: As a more earth-abundant and less expensive metal, manganese-based catalysts have gained attention. Mn(I) PNP pincer complexes enable the efficient N-alkylation of a diverse range of aryl and alkyl sulfonamides with primary alcohols. organic-chemistry.org Manganese dioxide (MnO₂) has also been used in a practical, solvent-free N-alkylation method. organic-chemistry.org

These catalytic systems offer a sustainable and atom-economical route to N-alkylated sulfonamides, often with water as the only byproduct. organic-chemistry.org

Table 2: Selected Catalytic Systems for N-Methylation of Amines and Sulfonamides with Methanol

Catalyst Base Conditions Substrate Scope Reference
[Cp*IrCl₂]₂ t-BuOK Toluene, 110°C Primary/Secondary Alcohols organic-chemistry.org
Bidentate 2,2'-bis-benzimidazole Ir-catalyst Cs₂CO₃ Under Air Aromatic/Aliphatic Primary Sulfonamides researchgate.net
[Ru(p-cymene)Cl₂]₂ / dppf K₂CO₃ Toluene, 100°C Primary Sulfonamides organic-chemistry.org
(DPEPhos)RuCl₂PPh₃ Cs₂CO₃ Anhydrous MeOH, 140°C Anilines acs.org
Mn(I) PNP Pincer Complex t-BuOK Toluene, 80-100°C Sulfonamides, Amines organic-chemistry.orgbeilstein-journals.org

Mechanistic Insights into Sulfonamide Bond Formation

The formation of the sulfonamide bond (S-N) is a fundamental transformation in organic chemistry. The most conventional method involves the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.org The generally accepted mechanism for this reaction is a nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride. rsc.orgbyjus.comlibretexts.org

The process can be described in the following steps:

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electron-deficient sulfur atom of the sulfonyl chloride. rsc.orgbyjus.com This forms a tetrahedral intermediate. rsc.org

Leaving Group Departure: The chloride ion, being an excellent leaving group, is subsequently eliminated. libretexts.org

Deprotonation: A base, which can be a second molecule of the amine reactant or an added base like sodium hydroxide, removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and a salt (e.g., hydrogen chloride). rsc.orgmnstate.edu

This reaction is analogous to the acylation of amines with acid chlorides to form amides. libretexts.orgsnmjournals.org The reaction is often carried out in the presence of an aqueous alkali or a tertiary amine to neutralize the HCl produced. byjus.commnstate.edu

Alternative mechanisms and pathways for sulfonamide bond formation have also been explored. In some electrochemical syntheses, the mechanism does not involve a sulfonyl chloride. For instance, the dehydrogenative coupling of arenes, SO₂, and amines proceeds through the formation of a radical cation intermediate from the arene, which is then attacked by an amidosulfinate nucleophile. nih.govbeilstein-journals.org Another electrochemical method, the coupling of thiols and amines, is proposed to proceed via the generation of an aminium radical cation that reacts with a disulfide. nih.gov

Theoretical calculations on the reaction of N-silylamines with sulfonyl halides suggest a kinetically controlled process involving the attack of the N-silylamine at the sulfur center, followed by the elimination of a silyl (B83357) halide. nih.gov Photosensitized nickel catalysis provides another pathway where C-N bond reductive elimination occurs from a triplet excited Ni(II) complex. princeton.edu Furthermore, iodine-mediated synthesis from thiols and ammonia (B1221849) is thought to proceed through the formation of a thiyl radical, which combines with ammonia and is subsequently oxidized to the sulfonamide. rsc.org These advanced methods highlight the diverse mechanistic possibilities for constructing the crucial sulfonamide linkage beyond the classical sulfonyl chloride route.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Assignments and Multiplicity Analysis

Further experimental investigation is required to determine the precise structural and spectroscopic characteristics of N-methylethane-1-sulfonamide.

¹³C NMR Spectral Assignments

The molecule contains three non-equivalent carbon atoms: the methyl carbon of the ethyl group (C1), the methylene (B1212753) carbon of the ethyl group (C2), and the N-methyl carbon (C3). The carbon atom attached to the highly electronegative sulfur atom (C2) is expected to be the most deshielded, thus appearing at the highest chemical shift (downfield). The terminal methyl carbon of the ethyl group (C1) and the N-methyl carbon (C3) will appear at higher fields.

Predicted ¹³C NMR Chemical Shifts for this compound:

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Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1 (CH₃-CH₂)~10-15Typical range for a terminal methyl carbon in an ethyl group. oregonstate.edu
C2 (-CH₂-SO₂)~45-55Deshielded due to the direct attachment to the electron-withdrawing sulfonyl group. Similar carbons in related sulfonamides appear in this region.
C3 (N-CH₃)~30-40Chemical shift for a methyl group attached to a nitrogen atom within a sulfonamide moiety. niscpr.res.in

These predictions are based on established chemical shift ranges and data from analogous compounds. oregonstate.eduniscpr.res.in

Advanced NMR Techniques for Structural Confirmation and Conformational Studies

While one-dimensional NMR provides primary structural information, advanced two-dimensional (2D) NMR techniques are indispensable for unambiguous structural confirmation and for probing the molecule's conformational dynamics. scielo.brcopernicus.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for a complete assignment of all proton and carbon signals and to establish through-bond connectivities. rsc.orgresearchgate.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment would confirm the coupling between the methyl and methylene protons within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each carbon atom with its directly attached proton(s). It would definitively link the predicted ¹³C signals to their corresponding ¹H signals, for instance, confirming the assignment of the downfield methylene carbon (C2) by its correlation to the methylene protons.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful, non-destructive method for identifying functional groups and probing intermolecular interactions. nih.govresearchgate.net

Characteristic Functional Group Frequencies and Vibrational Mode Assignments

The vibrational spectrum of this compound is dominated by the characteristic absorptions of the sulfonamide and alkyl groups. The sulfonyl (SO₂) group gives rise to two particularly strong and distinct stretching vibrations. s-a-s.orgcihanuniversity.edu.iq

Characteristic Vibrational Frequencies for this compound:

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Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
N-H Stretching (ν)3250-3400Medium-StrongMedium
C-H (Alkyl)Stretching (ν)2850-3000Medium-StrongStrong
S=O (SO₂)Asymmetric Stretch (νas)1320-1360Very StrongMedium
S=O (SO₂)Symmetric Stretch (νs)1140-1180Very StrongStrong
S-N Stretching (ν)895-935MediumWeak
N-H Bending (δ)1500-1600Medium-WeakWeak

Data compiled from general spectroscopic tables and studies on related sulfonamides. nih.govcihanuniversity.edu.iqsemanticscholar.orgrsc.orgresearchgate.netmsu.edu

The asymmetric and symmetric stretching modes of the SO₂ group are among the most identifiable peaks in the IR spectrum. s-a-s.orgunige.ch The N-H stretching frequency is also a key indicator. msu.edu Raman spectroscopy is particularly effective for observing the symmetric SO₂ stretch and the C-H stretching modes. americanpharmaceuticalreview.comlippertt.ch

Hydrogen Bonding Signatures in Vibrational Spectra

The presence of both a hydrogen bond donor (the N-H group) and acceptors (the sulfonyl oxygens) allows this compound to form intermolecular hydrogen bonds. This association significantly influences the vibrational spectra. mdpi.comnih.gov

The most prominent effect is observed on the N-H stretching frequency. In dilute, non-polar solutions where the molecule exists predominantly as a monomer, the N-H stretch appears as a relatively sharp band at a higher frequency (e.g., ~3360-3370 cm⁻¹). mdpi.com In the solid state or in concentrated solutions, where intermolecular N-H···O=S hydrogen bonds are formed, this band broadens and shifts to a lower wavenumber (a "red shift"), often by 100 cm⁻¹ or more. msu.edumdpi.commdpi.com This shift is a direct measure of the strength of the hydrogen bonding interaction. mdpi.com Blue-shifting, though less common, has been observed in some N-H···N interactions. rsc.org The frequencies of the SO₂ stretching vibrations can also be perturbed by hydrogen bonding, though typically to a lesser extent than the N-H stretch. unige.ch

Mass Spectrometry

Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural features of this compound through analysis of its molecular ion and fragmentation patterns. The nominal molecular weight of this compound (C₃H₉NO₂S) is 123.

Under electrospray ionization (ESI), the compound would typically be observed as the protonated molecule [M+H]⁺ at m/z 124. In electron impact (EI) ionization, the molecular ion peak [M]⁺• at m/z 123 would be observed. The fragmentation of sulfonamides is well-characterized and follows predictable pathways. oup.comcapes.gov.br

A key fragmentation process for sulfonamides is the neutral loss of sulfur dioxide (SO₂), which has a mass of 64 Da. capes.gov.brnih.govcolab.wsresearchgate.net This often occurs through a rearrangement process. Another common fragmentation pathway is the cleavage of the sulfur-nitrogen (S-N) bond. oup.com

Predicted Major Fragments for this compound in Mass Spectrometry:

<

m/zProposed Fragment IonFragmentation Pathway
124 [C₃H₁₀NO₂S]⁺Protonated molecular ion, [M+H]⁺
123 [C₃H₉NO₂S]⁺•Molecular ion, [M]⁺•
94 [C₂H₈NS]⁺Cleavage of C-S bond with loss of N-methyl group followed by rearrangement, or other complex pathways.
78 [C₂H₄NO]⁺Cleavage and rearrangement.
64 [CH₄N₂S]⁺•Rearrangement and fragmentation.
59 [C₃H₉N]⁺•Loss of SO₂ from the molecular ion, [M - SO₂]⁺•
44 [C₂H₆N]⁺α-cleavage adjacent to the nitrogen after loss of SO₂. docbrown.infomiamioh.edu

Fragmentation is complex and these represent plausible major pathways based on general principles for sulfonamides and amines. oup.comcolab.wsdocbrown.infomiamioh.eduresearchgate.netlibretexts.org The base peak in the spectrum would depend on the stability of the resulting fragment ions. For secondary amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is often a dominant process. miamioh.edulibretexts.org

Theoretical and Computational Investigations of N Methylethane 1 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of N-methylethane-1-sulfonamide. nih.govnih.govresearchgate.net These methods allow for the detailed examination of the molecule's geometry, electronic structure, and reactivity.

Optimized Geometric Parameters and Electronic Structure Elucidation

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized geometry. These calculations often utilize basis sets like B3LYP/6-311G+(d,p) to achieve a high level of accuracy. nih.govnih.gov The process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure.

The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also elucidated through these computational methods. acs.org This includes the distribution of electron density and the identification of molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netimperial.ac.ukmdpi.comossila.comwikipedia.org The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. ossila.com Conversely, the LUMO is the lowest energy orbital without electrons and relates to the molecule's capacity to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and stability. mdpi.com A smaller gap generally indicates higher reactivity. For sulfonamide derivatives, these calculations help in understanding their potential interactions with biological targets. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.netuni-muenchen.descispace.comlibretexts.org It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.netresearchgate.net

The MEP map uses a color spectrum to indicate different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. researchgate.netresearchgate.net Conversely, areas with positive potential (usually colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net For sulfonamides, MEP analysis helps identify the reactive sites, such as the oxygen atoms of the sulfonyl group, which often exhibit a negative electrostatic potential. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. researchgate.netnih.gov For this compound, this analysis helps to understand its flexibility and the relative stability of its various conformers.

The potential energy surface (PES) or energy landscape provides a comprehensive map of the energy of the molecule as a function of its geometry. ustc.edu.cnnih.govresearchgate.netbiorxiv.org By exploring this landscape, researchers can identify the most stable conformers (local and global energy minima) and the energy barriers between them. ustc.edu.cnnih.govresearchgate.net This information is crucial for understanding the molecule's dynamic behavior and how it might bind to a receptor or enzyme. Computational methods like semi-empirical PM5 and DFT are used to investigate the potential energy surface and identify stable rotational isomers. nih.gov

Analysis of Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

Molecular descriptors are numerical values that characterize certain properties of a molecule. semanticscholar.org They are widely used in medicinal chemistry and drug design to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Topological Polar Surface Area (TPSA): TPSA is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its ability to permeate cell membranes. taylorandfrancis.com It is calculated based on the surface areas of polar atoms (primarily oxygen and nitrogen) and their attached hydrogens. rgdscience.com

LogP: LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity or hydrophobicity. rgdscience.com This property significantly influences a compound's absorption, distribution, and potential for toxicity. rgdscience.com A computed version, often denoted as XLogP or clogP, is frequently used. nih.gov

Rotatable Bonds: The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. rgdscience.com A lower number of rotatable bonds is generally preferred for better oral bioavailability. taylorandfrancis.comrgdscience.com

Table of Computed Molecular Descriptors for this compound:

DescriptorValueSource
Molecular Weight123.18 g/mol nih.gov
XLogP3-0.3 nih.gov
Hydrogen Bond Donor Count1 fluorochem.co.uk
Hydrogen Bond Acceptor Count2 fluorochem.co.uk
Rotatable Bond Count2 nih.gov
Topological Polar Surface Area (TPSA)54.6 Ų nih.gov

These descriptors for this compound suggest it is a relatively small, polar molecule with some conformational flexibility.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties describe how a material's optical properties change under intense light, such as that from a laser. mdpi.com Materials with significant NLO properties have applications in technologies like optical switching and frequency conversion.

Computational studies, often using DFT, can predict the NLO properties of molecules, including the first hyperpolarizability (β). nih.govrsc.org For sulfonamide derivatives, studies have shown that there can be a relationship between the HOMO-LUMO energy gap and the NLO response, with smaller energy gaps sometimes correlating with larger hyperpolarizability values. mdpi.comnih.gov The investigation of this compound's NLO properties would involve calculating its hyperpolarizability to assess its potential for use in optical materials. nih.govnih.gov

Intermolecular Interactions and Supramolecular Assembly through Computational Modeling

The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of molecular compounds. jmaterenvironsci.com Computational modeling provides powerful tools to investigate these non-covalent interactions, offering insights into the supramolecular assembly of molecules like this compound. illinois.edursc.org By employing theoretical methods, it is possible to predict and analyze the forces that govern the three-dimensional arrangement of molecules in a crystal lattice. csic.esnih.gov

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govresearchgate.net The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the pro-molecule) is greater than that of all other molecules in the crystal. jmaterenvironsci.com This surface provides a unique representation of the molecular shape in its crystalline environment.

Properties such as dnorm (normalized contact distance) can be mapped onto the Hirshfeld surface to highlight regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

For this compound, given its molecular structure featuring a hydrogen bond donor (the N-H group), hydrogen bond acceptors (the sulfonyl oxygen atoms), and hydrophobic alkyl groups, a variety of intermolecular contacts are expected to be significant. Based on studies of similar sulfonamide-containing molecules, the most prominent interactions would likely be O···H, H···H, and C···H contacts. nih.govnih.govresearchgate.net

Below is an interactive data table presenting the anticipated percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of this compound, based on findings for structurally related compounds. nih.govnih.govresearchgate.net

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interatomic Contact Predicted Contribution (%) Description
H···H ~40-50% Represents contacts between the hydrogen atoms of the methyl and ethyl groups, as well as the amine hydrogen. These are typically the most abundant contacts. nih.gov
O···H/H···O ~30-40% Corresponds to the strong N-H···O hydrogen bonds between the sulfonamide groups of adjacent molecules, which are crucial for the supramolecular assembly. nih.govresearchgate.net
C···H/H···C ~5-10% Arises from interactions involving the carbon atoms of the ethyl and methyl groups with hydrogen atoms on neighboring molecules. nih.govresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and non-covalent interactions. amercrystalassn.orgwiley-vch.deresearchgate.net QTAIM defines atoms as distinct regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. amercrystalassn.org The analysis of critical points in the electron density provides quantitative information about the nature of atomic interactions.

A bond critical point (BCP) is a point of minimum electron density along the path of maximum electron density between two interacting atoms, known as the bond path. wiley-vch.de The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the interaction. For covalent bonds, ρ is large and ∇²ρ is negative. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, both ρ and ∇²ρ are relatively small and positive. nih.gov

In the context of this compound, QTAIM analysis would be instrumental in:

Characterizing the N-H···O hydrogen bonds: By locating the BCPs between the amine hydrogen and the sulfonyl oxygen of a neighboring molecule, QTAIM can quantify the strength and nature of these crucial interactions that drive supramolecular assembly.

Investigating the S-N bond: The topological properties at the BCP of the sulfur-nitrogen bond can provide insights into its degree of covalent character. chemrxiv.org

Identifying weaker interactions: QTAIM can also detect and characterize weaker C-H···O or other non-covalent contacts that contribute to the stability of the crystal packing. nih.gov

The following interactive data table provides hypothetical, yet representative, QTAIM parameters for the key interactions expected in the crystal structure of this compound, based on general principles of QTAIM and studies on related systems.

Table 2: Hypothetical QTAIM Parameters for Intermolecular Interactions in this compound

Interaction Electron Density (ρ) (a.u.) Laplacian of Electron Density (∇²ρ) (a.u.) Nature of Interaction
N-H···O 0.02 - 0.04 0.08 - 0.15 Strong hydrogen bond (closed-shell)
C-H···O 0.005 - 0.015 0.02 - 0.05 Weak hydrogen bond (closed-shell)

Chemical Reactivity and Mechanistic Studies of N Methylethane 1 Sulfonamide

Reaction Pathways of N-Methylethane-1-sulfonamide

This compound is expected to undergo a variety of chemical transformations typical of secondary sulfonamides. These reactions primarily involve the sulfonamide moiety itself or the adjacent alkyl groups.

The synthesis of this compound classically involves the reaction of ethanesulfonyl chloride with methylamine (B109427), often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. wikipedia.org Alternative synthetic routes are continuously being developed for sulfonamides, including copper-catalyzed oxidative coupling reactions. rsc.orgresearchgate.netdntb.gov.ua

Key reaction pathways for this compound include:

N-H Deprotonation: The hydrogen atom on the nitrogen is acidic due to the electron-withdrawing sulfonyl group and can be removed by a base to form a sulfonamide anion. This anion is a potent nucleophile. patsnap.com

N-S Bond Cleavage: This is a significant pathway, particularly under reductive conditions, yielding an amine and a sulfinate. semanticscholar.orgnih.govresearchgate.netchemrxiv.org

C-N Bond Cleavage: Under certain oxidative or electrochemical conditions, the bond between the nitrogen and the methyl group can be cleaved.

Reactions at the α-carbon: The protons on the carbon adjacent to the sulfonyl group can be deprotonated under strong basic conditions, allowing for alkylation or other functionalization. wikipedia.org

Oxidation and Reduction of the Sulfonamide Group: The sulfonamide group is generally stable to oxidation, but under harsh conditions, it can be oxidized. Reductive cleavage of the N-S bond is a more common transformation. semanticscholar.orgnih.govresearchgate.netchemrxiv.orgorganic-chemistry.org

Kinetic Studies of Chemical Transformations Involving this compound

The hydrolysis of sulfonamides is generally slow but can be catalyzed by both acids and bases. rsc.orgrsc.org The rate of hydrolysis is highly dependent on the pH of the medium and the structure of the sulfonamide. tandfonline.com For instance, the hydrolysis of N-amidomethylsulfonamides has been shown to proceed through different mechanisms in acidic and basic conditions, each with distinct rate profiles. rsc.orgrsc.org

Table 1: General Factors Influencing the Kinetics of Sulfonamide Hydrolysis

FactorInfluence on Reaction RateMechanistic Implication
pH Rate is generally higher at very low or high pH. tandfonline.comSuggests acid and base-catalyzed pathways.
Temperature Rate increases with temperature, following the Arrhenius equation. tandfonline.comHigher kinetic energy overcomes the activation energy barrier.
Substituents Electron-withdrawing groups on the sulfonyl moiety can accelerate nucleophilic attack. Bulky substituents can cause steric hindrance, slowing the reaction.Electronic effects influence the electrophilicity of the sulfur atom, while steric effects impact the accessibility of the reaction center.

For this compound, it is expected that its hydrolysis would follow first-order kinetics with respect to the sulfonamide concentration under specific pH and temperature conditions. The activation energy for the hydrolysis would be comparable to that of other simple N-alkylsulfonamides.

Elucidation of Reaction Mechanisms at the Molecular Level

The reaction mechanisms of sulfonamides have been a subject of extensive study, providing a solid foundation for understanding the molecular-level transformations of this compound.

Oxidative Transformations: The sulfonamide group is relatively resistant to oxidation. However, oxidative cleavage of the C-N bond in tertiary amines to form sulfonamides has been reported, often catalyzed by copper. rsc.orgresearchgate.netdntb.gov.ua While this compound is a secondary sulfonamide, similar principles of oxidative C-N bond cleavage could potentially be applied under specific conditions, for instance, in electrochemical settings.

Reductive Transformations: The reductive cleavage of the N-S bond in secondary sulfonamides is a well-established and synthetically useful transformation. semanticscholar.orgnih.govresearchgate.netchemrxiv.org This reaction is typically achieved using mild reducing agents and allows for the deprotection of the amine. The mechanism often involves a two-electron reduction of the N-S bond. semanticscholar.org Low-valent titanium reagents have also been shown to effectively cleave the N-S bond in a reductive manner. organic-chemistry.org

Formation of the Sulfonamide Bond: The most common method for the formation of the sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org For this compound, this would be the reaction between ethanesulfonyl chloride and methylamine. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Cleavage of the Sulfonamide Bond (N-S Cleavage): The N-S bond in sulfonamides can be cleaved under both reductive and hydrolytic conditions.

Reductive Cleavage: As mentioned, this is a common transformation. Recent methods have been developed for the mild and general reductive cleavage of N-S bonds in secondary sulfonamides to generate sulfinates and amines. semanticscholar.orgnih.govresearchgate.netchemrxiv.org This process is valuable for late-stage functionalization in medicinal chemistry.

Hydrolytic Cleavage: The hydrolysis of sulfonamides can proceed through different mechanisms depending on the pH.

Acid-catalyzed hydrolysis: This pathway often involves the protonation of the sulfonamide, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. For some sulfonamides, an A-1 type mechanism involving the formation of a sulfonyl cation has been proposed, while for others, an A-2 type mechanism with bimolecular attack of water is more likely. rsc.orgchemicalpapers.com

Base-catalyzed hydrolysis: In basic media, the mechanism can involve the direct nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. For secondary sulfonamides like this compound, an alternative pathway involving the deprotonation of the nitrogen followed by an elimination-like mechanism (E1cB) has been suggested for related compounds. rsc.orgrsc.org

Oxidative and Reductive Transformations

Participation in Electrophilic and Nucleophilic Reactions

The sulfonamide functional group in this compound can participate in both electrophilic and nucleophilic reactions, although its nucleophilicity is generally considered to be low.

As a Nucleophile: The nitrogen atom in this compound has a lone pair of electrons, but its nucleophilicity is significantly reduced by the strong electron-withdrawing effect of the sulfonyl group. However, upon deprotonation with a strong base, the resulting sulfonamide anion is a potent nucleophile and can participate in various reactions, such as N-alkylation. libretexts.org

As an Electrophile: The sulfur atom of the sulfonyl group is highly electrophilic due to the polarization of the S=O and S-N bonds. This electrophilicity is central to many of the reactions of sulfonamides, including their formation from sulfonyl chlorides and their hydrolysis. Furthermore, N-alkylsulfonamides can act as electrophiles in reactions where the alkyl group is transferred. Under acidic conditions, the sulfonamide group can act as a good leaving group, facilitating SN1 or SN2 reactions at the carbon atom attached to the nitrogen. thieme-connect.com

Table 2: Electrophilic and Nucleophilic Nature of this compound

Reactive CenterNatureTypical ReactionsConditions
Nitrogen Atom Weakly NucleophilicN-AlkylationRequires strong base for deprotonation
Sulfur Atom Highly ElectrophilicNucleophilic attack (e.g., hydrolysis)Acidic or basic catalysis
Methyl Group Carbon ElectrophilicNucleophilic substitutionAcid catalysis to enhance leaving group ability of the sulfonamide

Supramolecular Chemistry Involving N Methylethane 1 Sulfonamide Motifs

Design and Synthesis of Supramolecular Architectures

The design of sophisticated supramolecular architectures relies on the strategic use of reversible, non-covalent interactions to spontaneously organize molecular components into well-defined structures. nih.govfrontiersin.org The sulfonamide group is an excellent candidate for this "bottom-up" approach due to its directional hydrogen-bonding capabilities. rsc.orgresearchgate.net

The synthesis of molecules incorporating the N-methylethane-1-sulfonamide motif is foundational to their use in supramolecular chemistry. Various synthetic methods have been developed to create diverse sulfonamide derivatives. For instance, a palladium-catalyzed three-component synthesis allows for the creation of a wide range of sulfonamides by coupling in situ generated sulfamoyl chlorides with boronic acids. rsc.org Additionally, new series of ligands, such as sulfonamide-derived Schiff bases, can be synthesized and subsequently complexed with metal ions to form larger, functional architectures. nih.gov

These synthetic strategies enable the incorporation of the sulfonamide motif into larger, more complex molecules designed for specific self-assembly pathways. Dynamic formation of these assemblies, often through labile coordination bonds or dynamic covalent bonds, is an efficient method for producing architectures like helicates, macrocycles, and cages. frontiersin.org The synthesis of sulfonamide-substituted silatranes, for example, results in complex crystalline products whose supramolecular structure is governed by intermolecular hydrogen bonds. nih.gov The development of such synthetic methodologies is crucial for creating novel materials and advancing the field of crystal engineering. researchgate.net

Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonding is a paramount interaction in molecular recognition and plays a critical role in stabilizing the three-dimensional structures of molecules in both solid and solution phases. chemrxiv.orgrsc.org The sulfonamide group, with its acidic N-H proton and two electronegative oxygen atoms, is a prolific hydrogen bond donor and acceptor.

In the solid state, sulfonamides frequently form predictable hydrogen-bonding patterns, or supramolecular synthons. The most common of these is the N-H···O=S interaction, which often leads to the formation of centrosymmetric dimers or extended catemer chains. nih.govnih.gov X-ray diffraction studies on various sulfonamide derivatives have confirmed this propensity. For example, in certain ortho-(4-tolylsulfonamido)benzamides, the sulfonamide hydrogen atom participates in intramolecular hydrogen bonds, while also forming intermolecular N–H···O=S bonds that link molecules into larger complexes. nih.gov Similarly, crystal structure analysis of other sulfonamide-containing compounds reveals self-assembled dimers dominated by C–H···O interactions, where even methyl groups can act as hydrogen bond donors due to the electron-withdrawing effect of the adjacent sulfamide (B24259) group. conicet.gov.ar

In solution, these hydrogen-bonding phenomena persist and can be investigated using spectroscopic techniques. NMR and UV-Vis spectroscopy, complemented by computational studies, have been used to determine the conformations of sulfonamide derivatives, revealing the presence of intramolecular hydrogen bonds that influence molecular geometry even when dissolved. nih.govrsc.org

Table 1: Common Hydrogen Bonding Interactions in Sulfonamide-Containing Crystals

Interaction TypeDonorAcceptorTypical Distance (Å)Reference
Sulfonamide DimerN–HO=S2.904 - 2.989 nih.gov
Sulfonamide-WaterN–HO (Water)2.852 - 3.039 nih.gov
Pyridine-SulfonamideN–HN (Pyridine)2.902 - 2.919 nih.gov
C-H···O BondC–H (Aromatic/Aliphatic)O=SN/A conicet.gov.aracs.org
C-H···π InteractionC–H (Aromatic/Aliphatic)π-cloud (Aromatic ring)2.60 - 2.70 conicet.gov.ar

Crystal Engineering Principles Applied to Sulfonamide Derivatives

Crystal engineering is the rational design of crystalline solids with desired properties by controlling intermolecular interactions. researchgate.net A primary challenge and focus in this field is the development of a robust library of supramolecular synthons for functional groups like sulfonamides. nih.govnih.gov Understanding the hierarchy and competition between these synthons is essential for predicting and producing new crystalline forms, such as cocrystals, which can alter the physicochemical properties of active pharmaceutical ingredients. nih.govucc.ie

The sulfonamide group's ability to form strong N-H···O hydrogen bonds makes it a reliable motif for crystal engineering. researchgate.net However, its interactions can be influenced by the presence of other competing functional groups. Studies involving the cocrystallization of sulfonamide drugs with various coformers, such as lactams, amides, and N-oxides, have been conducted to establish a ranking of hydrogen-bond preferences. nih.gov For example, while computational models might suggest a preference for sulfonamide-amide interactions, experimental results have sometimes shown superior bonding with N-oxides, highlighting the complexity of these systems. nih.gov

Self-Assembly Phenomena of this compound Containing Molecules

Self-assembly is the spontaneous organization of molecules into ordered aggregates through non-covalent interactions. nih.gov For molecules containing the this compound motif, this process is predominantly driven by the formation of directional hydrogen bonds. acs.org The inherent properties of the sulfonamide group guide the assembly into predictable supramolecular structures.

In simpler systems, this can lead to the formation of discrete dimers or one-dimensional chains, as seen in many sulfonamide crystal structures. conicet.gov.ar However, when the sulfonamide motif is incorporated into more complex molecular designs, a rich diversity of self-assembled structures can emerge. For instance, bis(sulfonamide) receptors have been shown to form unusual 2+2 dimeric self-assembly motifs, where two receptor molecules are held together by guest molecules like water or halide ions. nih.gov

Computational studies have provided deeper insight into these phenomena. Molecular dynamics simulations of polysulfamides—polymers with repeating sulfamide linkages—have demonstrated that the directionality of hydrogen bonds between the sulfamide groups is the key driver for their self-assembly and the resulting degree of crystallinity. acs.org DFT calculations have also been used to analyze the hydrogen-bonding strength between sulfonyl oxygen atoms and N-H donors, quantifying the interactions that underpin the assembly process. acs.org These theoretical approaches, validated by experimental results, confirm that the structural design of the molecular backbone, in conjunction with the reliable hydrogen-bonding of the sulfonamide group, dictates the final self-assembled architecture. acs.org

Host-Guest Interactions and Complex Formation

The sulfonamide functional group is adept at participating in host-guest chemistry, capable of acting as a recognition site within a host molecule or serving as a guest that binds to a suitable receptor. This versatility stems from its hydrogen-bonding capabilities and its ability to engage in other non-covalent interactions. researchgate.netacs.org

A prominent example of a sulfonamide acting as a guest is its complexation with crown ethers. Crystalline molecular complexes of 18-crown-6 (B118740) with simple sulfonamides, including methanesulfonamide (B31651) and benzenesulfonamide, have been synthesized and characterized. researchgate.net In these complexes, the sulfonamide's N-H group acts as a hydrogen bond donor, inserting into the cavity of the crown ether and bonding with its oxygen atoms. researchgate.net Energy framework analysis of these structures reveals a highly robust and predictable "sulfonamide-crown motif," with strong host-guest binding energies. researchgate.net

Conversely, the sulfonamide motif can be integrated into larger host molecules designed to recognize and bind specific guests. Receptors containing sulfonamide groups have been shown to form dimeric capsules that encapsulate small molecules and anions. nih.gov In one study, bis(sulfonamide) receptors formed a 2+2 dimer held together by guest water molecules and/or halide ions, which were bound through a network of hydrogen bonds involving the sulfonamide N-H protons. nih.gov

The interaction of sulfonamide antibiotics with porous materials like zeolites further illustrates this principle. acs.orgnih.gov Sulfonamides can be adsorbed from water into the pores of high-silica zeolites, where they are stabilized as guest molecules. acs.orgresearchgate.net Spectroscopic and computational studies have shown that the stabilization within the zeolite cage is achieved through a combination of multiple weak hydrogen bonds and van der Waals interactions between the sulfonamide molecule and the zeolite framework. acs.org

Table 2: Examples of Host-Guest Systems Involving Sulfonamide Motifs

HostGuestPrimary InteractionsSystem TypeReference
18-Crown-6BenzenesulfonamideN-H···O Hydrogen BondsGuest in Host researchgate.net
Bis(sulfonamide) Receptor DimerWater, Halide AnionsN-H···Guest Hydrogen Bonds, π-stackingHost for Guests nih.gov
High Silica Zeolite YSulfadiazineHydrogen Bonds, van der Waals forcesHost for Guest acs.orgresearchgate.net
High Silica ZeolitesSulfamethoxazoleMedium-weak cooperative host-guest interactionsHost for Guest nih.gov

Synthetic Utility and Advanced Chemical Applications

N-Methylethane-1-sulfonamide as a Versatile Synthetic Building Block and Scaffold

This compound and its close derivatives are recognized as versatile building blocks in organic synthesis, serving as foundational structures for constructing more complex molecules. sjp.ac.lksmolecule.com The reactivity of the sulfonamide group, coupled with the ethyl chain, allows for its incorporation into a wide array of molecular architectures.

A significant application of this scaffold is in pharmaceutical synthesis. For instance, derivatives of this compound are crucial intermediates in the synthesis of Naratriptan, a medication used for treating migraine headaches. impurity.comcymitquimica.com The synthesis of Naratriptan often involves the use of intermediates like 2-(1H-indol-5-yl)-N-methylethane-1-sulfonamide, highlighting the importance of the N-methylethanesulfonamide core in constructing the final drug molecule. impurity.comcymitquimica.com One patented process for Naratriptan synthesis involves condensing 5-bromoindole (B119039) with N-methylvinylsulfonamide, a related derivative, followed by hydrogenation. googleapis.com Another approach utilizes N-methyl-2-(4-aminophenyl)-ethane sulfonamide, which is converted through several steps, including cyclization, to yield Naratriptan. googleapis.com

The utility of this compound as a building block is further demonstrated by its halogenated derivatives, such as 2-chloro-N-methylethane-1-sulfonamide and 2-bromo-N-methylethane-1-sulfonamide. smolecule.com These compounds serve as precursors for a variety of organosulfur compounds and are used to study the interactions of sulfonamides with biological targets. The presence of a reactive halogen atom allows for further chemical modifications, expanding its synthetic potential. smolecule.com For example, a derivative, N-(2-Aminoethyl)-N-methylethane-1-sulfonamide hydrochloride, is explicitly described as a versatile small-molecule scaffold. sjp.ac.lk

Derivatization Strategies for Novel Chemical Entities

The this compound structure is amenable to various derivatization strategies, enabling the creation of a diverse range of novel chemical entities. These strategies typically target the sulfonamide group or the ethyl backbone, allowing for the introduction of different functional groups and molecular complexity.

Key derivatization reactions include:

Halogenation : The ethyl group can be halogenated to produce reactive intermediates. For example, starting from this compound, bromination can be achieved using a suitable brominating agent to yield 2-bromo-N-methylethane-1-sulfonamide. smolecule.com Similarly, 2-chloro-N-methylethane-1-sulfonamide can be synthesized via the oxidative coupling of 2-chloroethanethiol (B1616227) and methylamine (B109427).

Nucleophilic Substitution : The halogenated derivatives are prime candidates for nucleophilic substitution reactions. The chlorine atom in 2-chloro-N-methylethane-1-sulfonamide can be displaced by nucleophiles like hydroxide (B78521), alkoxide, or various amines to generate a wide array of substituted sulfonamides.

Heck Reaction : Vinylsulfonamide derivatives, such as N-benzyl-N-methylethenesulfonamide, can participate in palladium-catalyzed Heck reactions. This has been demonstrated in the synthesis of a Naratriptan intermediate, where the vinylsulfonamide is coupled with a bromo-indole derivative. derpharmachemica.com

Modifications at the Sulfonamide Nitrogen : The hydrogen on the sulfonamide nitrogen can be substituted. For instance, N-benzyl-N-methylethenesulfonamide is synthesized by reacting 2-chloroethanesulfonyl chloride with N-methyl benzylamine, demonstrating the introduction of a benzyl (B1604629) group onto the nitrogen atom. derpharmachemica.com

These strategies allow chemists to systematically modify the parent compound to fine-tune its properties for specific applications, from pharmaceutical development to materials science.

Table 1: Examples of Derivatization Strategies for this compound

Starting Material/Precursor Reaction Type Reagent(s) Product
This compound Bromination Bromine or brominating agent 2-bromo-N-methylethane-1-sulfonamide smolecule.com
2-chloroethanethiol, methylamine Oxidative Coupling Oxidizing agent (e.g., H₂O₂) 2-chloro-N-methylethane-1-sulfonamide
2-chloroethanesulfonyl chloride, N-methyl benzylamine Nucleophilic Substitution Triethylamine (B128534) N-benzyl-N-methylethenesulfonamide derpharmachemica.com
N-benzyl-N-methylethenesulfonamide, 5-bromo-indole derivative Heck Reaction Palladium catalyst Naratriptan precursor derpharmachemica.com

Applications in Materials Chemistry and Polymer Science (e.g., as monomers or modifiers)

The sulfonamide functional group is a significant player in modern polymer and materials science due to its unique chemical properties. nih.gov While direct applications of this compound as a monomer are not extensively documented, its derivatives and the broader class of sulfonamide-containing compounds are utilized in the synthesis of functional polymers and materials. researchgate.netrsc.orgacs.org

The derivative 2-chloro-N-methylethane-1-sulfonamide is noted for its use in the production of polymers with specific chemical properties. The reactivity of the chloro group allows it to be incorporated into polymer backbones or used as a modifying agent for existing polymers.

More broadly, sulfonamide-containing monomers are synthesized and polymerized to create materials with tunable properties. For example, researchers have synthesized polymers from methacryloyl sulfonamides using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org By varying the substituent on the sulfonamide nitrogen, the pKa of the resulting polymer can be controlled, leading to materials with specific pH-responsive solubility. acs.org Another approach involves the synthesis of poly(N-(4-vinylphenyl)sulfonamide)s, where the sulfonamide's secondary amine acts as a handle for post-polymerization modification. researchgate.net

Role in Coordination Chemistry and Ligand Design

The sulfonamide group, particularly when deprotonated, is an effective donor for coordinating with metal ions. sjp.ac.lknih.govuol.edu.pk This makes this compound and its derivatives valuable scaffolds in coordination chemistry and ligand design. nih.govbeilstein-journals.org While the parent compound itself has limited coordinating ability, the introduction of additional donor atoms through derivatization creates powerful chelating ligands.

The design of these ligands often involves incorporating other nitrogen or oxygen-containing groups that can bind to a metal center along with the sulfonamide nitrogen or oxygen atoms. sjp.ac.lknih.gov For example, ethylenediamine (B42938) can be used as a carrier to synthesize bidentate (N,N) chelate systems, which can then be functionalized with sulfonyl groups. sjp.ac.lk Upon coordination, the sulfonamide nitrogen often deprotonates and binds to the metal center. sjp.ac.lk

Research has shown that heterocyclic sulfonamides can act as ligands for transition metals like Cu²⁺, Zn²⁺, Ni²⁺, and Co²⁺. nih.govuol.edu.pknih.gov The coordination of these ligands can lead to complexes with enhanced biological or physical properties compared to the free ligand. sjp.ac.lk For instance, benzimidazole (B57391) sulfonamide derivatives have been shown to form stable complexes with Co²⁺, Ni²⁺, and Zn²⁺, where coordination occurs through the sulfonamide oxygen atoms and other nitrogen donors within the ligand. nih.gov These metal complexes are being investigated as potential therapeutic and diagnostic agents. sjp.ac.lk The coordination chemistry of these ligands is essential for developing the next generation of sensors and metalloproteinase inhibitors. nih.gov

Table 2: Metal Coordination with Sulfonamide-Based Ligands

Ligand Type Coordinated Metal Ions Coordination Mode
Benzimidazole sulfonamide derivatives Co²⁺, Ni²⁺, Zn²⁺ Donation from sulfonamide oxygen atoms and benzimidazole nitrogen. nih.gov
Ethylenediamine-sulfonamide derivatives Cu²⁺ Forms ternary complexes, potential for oxidative DNA cleavage. sjp.ac.lk
2-(Sulfamoyl)-N-benzylbenzamide Co²⁺, Ni²⁺ Coordination of the sulfonamide nitrogen with the metal center. uol.edu.pk
Heterocyclic sulfonamides (e.g., thiadiazole derivatives) Cu²⁺ Deprotonated sulfonamide ligand coordinates to the metal ion. nih.gov

Future Research Directions and Outlook

Exploration of Novel Chemical Transformations and Reactivity Profiles

While the fundamental reactivity of the sulfonamide group is well-established, there is ongoing research to uncover novel chemical transformations and to better understand the reactivity profile of N-methylethane-1-sulfonamide under various conditions. This exploration could unlock new synthetic pathways and applications for this compound and its derivatives.

Future research in this area is likely to focus on:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic sequences. Investigating the selective C-H activation of the ethyl group in this compound could lead to the efficient synthesis of a diverse range of derivatives.

Novel Cyclization Reactions: Exploring the participation of the sulfonamide moiety in novel intramolecular or intermolecular cyclization reactions could lead to the synthesis of unique heterocyclic structures with potential applications in materials science or as ligands.

Reactivity under Unconventional Conditions: Studying the behavior of this compound under non-classical reaction conditions, such as those induced by photochemistry, sonochemistry, or mechanochemistry, may reveal unexpected reactivity and open up new synthetic possibilities.

Catalytic Applications: Investigating the potential of this compound and its derivatives to act as ligands for transition metal catalysts is another promising avenue. The sulfonamide group can coordinate with metal centers, potentially influencing the catalyst's activity and selectivity in various organic transformations. researchgate.netsigmaaldrich.com

Integration of Machine Learning and Advanced Computational Modeling for Property Prediction and Design

The integration of machine learning (ML) and advanced computational modeling is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the rational design of new compounds. ni.ac.rsoutbreak.info For this compound, these computational tools offer a powerful approach to accelerate research and development.

Key applications of computational methods in the study of this compound include:

Property Prediction: ML models can be trained on existing data to predict a wide range of physicochemical and material properties of this compound and its derivatives. researchgate.netnih.gov This can significantly reduce the need for time-consuming and expensive experimental measurements.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of sulfonamide derivatives with their performance in specific applications, such as their efficacy as ligands or their properties in material formulations. researchgate.nettandfonline.com

Reaction Pathway and Intermediate Prediction: Computational methods like density functional theory (DFT) can be used to model reaction pathways and identify transient intermediates in the synthesis and transformation of this compound. This provides valuable insights for optimizing reaction conditions and understanding reaction mechanisms.

De Novo Design: Generative ML models can be employed to design novel this compound derivatives with desired properties. These models can explore a vast chemical space and propose new structures that are likely to exhibit enhanced performance for specific non-biological applications.

The following table outlines the role of different computational approaches in the study of this compound:

Computational ApproachApplicationPotential Impact
Machine Learning (ML) Prediction of physicochemical and material properties. ni.ac.rsnih.govAccelerated screening of derivatives, reduced experimental cost.
QSAR Modeling Correlation of structure with performance in non-biological applications. researchgate.nettandfonline.comRational design of derivatives with optimized properties.
Density Functional Theory (DFT) Modeling of reaction pathways and intermediates. Deeper understanding of reactivity, optimization of synthetic routes.
Generative Models De novo design of novel derivatives.Discovery of new compounds with enhanced performance.

Development of this compound Derivatives for Non-Biological Applications

While sulfonamides have a long history in medicine, the development of this compound derivatives for non-biological applications is a burgeoning area of research. nih.govresearchgate.net The unique combination of the sulfonamide group and the N-methyl and ethyl substituents provides a versatile scaffold for the design of molecules with tailored properties for various material science and industrial applications. cymitquimica.com

Future research is expected to focus on the development of derivatives for uses such as:

Polymers and Materials Science: The incorporation of the this compound moiety into polymer backbones or as pendant groups could lead to the development of new materials with unique thermal, mechanical, or optical properties. Its derivatives could also serve as building blocks for more complex molecular architectures. cymitquimica.com

Ligands in Catalysis: As previously mentioned, sulfonamide derivatives can act as effective ligands for transition metal catalysts. researchgate.netsigmaaldrich.com Research into the synthesis of chiral this compound derivatives could lead to new catalysts for asymmetric synthesis, a critical technology in the production of fine chemicals.

Corrosion Inhibitors: The sulfonamide group is known to have corrosion-inhibiting properties. The development of this compound derivatives could lead to new and more effective corrosion inhibitors for various metals and alloys.

Electrolytes for Batteries: The polarity and potential coordinating ability of the sulfonamide group make this compound derivatives interesting candidates for components of novel electrolyte systems in advanced battery technologies.

The following table lists some potential non-biological applications of this compound derivatives and the key properties being explored:

Application AreaDesired Properties of DerivativesResearch Focus
Polymers and Materials Science Thermal stability, mechanical strength, specific optical properties.Incorporation into polymer chains, synthesis of functional monomers.
Ligands in Catalysis Strong coordination, chirality, electronic tuning of the metal center. researchgate.netSynthesis of chiral derivatives, evaluation in catalytic reactions.
Corrosion Inhibitors Strong adsorption to metal surfaces, formation of protective films.Synthesis of derivatives with enhanced surface activity.
Electrolytes for Batteries High ionic conductivity, electrochemical stability, good solubility for salts.Design and synthesis of novel electrolyte components.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-methylethane-1-sulfonamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of primary or secondary amines using sulfonyl chlorides. For example, derivatives like 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide are synthesized via nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and methylamine under anhydrous conditions . Optimization includes controlling temperature (0–5°C to minimize side reactions), using non-polar solvents (e.g., dichloromethane), and stoichiometric excess of the amine to ensure complete sulfonylation. Purity is verified via HPLC (>98%) and NMR .

Q. How can researchers characterize the structural and chemical properties of this compound analogs?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons in 1-(4-chlorophenyl)-N-methylmethanesulfonamide show distinct splitting patterns) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., 217.26 g/mol for 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .

Q. What are common challenges in synthesizing sulfonamide derivatives, and how can they be mitigated?

  • Methodological Answer : Challenges include:

  • Byproduct Formation : Excess sulfonyl chloride may lead to disulfonyl derivatives. Mitigation: Use dropwise addition and monitor via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Hydrolysis Sensitivity : Sulfonamides are prone to hydrolysis in acidic/basic conditions. Storage recommendations: desiccated at –20°C in amber vials .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound derivatives?

  • Methodological Answer :

  • Target Identification : Use molecular docking studies (e.g., AutoDock Vina) to predict binding affinity to enzymes like carbonic anhydrase, a common target for sulfonamides .
  • In Vitro Assays : Measure IC50_{50} values via fluorescence-based enzyme inhibition assays. For example, test inhibition of bacterial dihydropteroate synthase (DHPS) to assess antimicrobial potential .
  • ADME Profiling : Perform liver microsome assays to evaluate metabolic stability and LC-MS/MS to identify metabolites .

Q. What strategies are effective in resolving contradictions in biological activity data for sulfonamide analogs?

  • Methodological Answer : Contradictions often arise from:

  • Structural Variability : Minor substituent changes (e.g., Cl vs. F in para position) alter bioactivity. Use QSAR models to correlate electronic effects (Hammett σ values) with activity trends .
  • Assay Conditions : Variability in pH, temperature, or solvent (e.g., DMSO concentration) affects results. Standardize protocols per OECD guidelines and include positive controls (e.g., sulfamethoxazole) .

Q. How can advanced synthetic techniques improve the stereochemical purity of chiral this compound derivatives?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to control stereochemistry during sulfonamide formation .
  • Resolution Methods : Employ preparative chiral HPLC (Chiralpak IA column) or enzymatic resolution (lipases in organic media) to separate enantiomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.